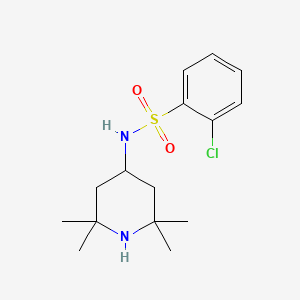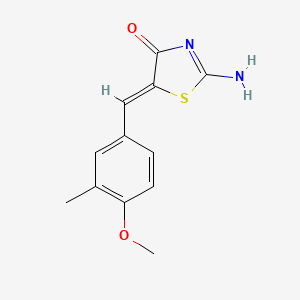![molecular formula C15H19ClN2O3S B5407626 2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5407626.png)
2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride is a chemical compound that has been widely used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of a protein kinase called Bruton's tyrosine kinase (BTK). BTK is a key component in the B-cell receptor signaling pathway, which is essential for the development and function of B-cells.
Mechanism of Action
2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride works by binding to the ATP-binding site of BTK, which prevents its activation and downstream signaling. BTK is a key component in the B-cell receptor signaling pathway, which is essential for the development and function of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell activation and survival, which makes it a promising therapeutic target for autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit B-cell activation and survival, which makes it a promising therapeutic target for autoimmune diseases and B-cell malignancies. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Additionally, it has been shown to have antitumor effects, which makes it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride in lab experiments are its potency and selectivity for BTK. It is a valuable tool for studying the B-cell receptor signaling pathway and its role in various biological processes. However, its limitations include its potential off-target effects and toxicity, which may affect the interpretation of the experimental results.
Future Directions
There are several future directions for the research on 2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride. One direction is the development of more potent and selective BTK inhibitors for the treatment of autoimmune diseases and B-cell malignancies. Another direction is the investigation of the role of BTK in other biological processes, such as innate immunity and T-cell signaling. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases is an area of future research.
Synthesis Methods
The synthesis of 2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride involves several steps. The first step is the reaction of 2-bromo-4-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenol with potassium acetate in acetic acid to form 2-acetoxy-4-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenol. The second step involves the reaction of the intermediate product with chloroacetyl chloride in the presence of triethylamine to form 2-(2-chloroacetyl-4-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetate. The final step is the reaction of the intermediate product with hydrochloric acid to form this compound.
Scientific Research Applications
2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride has been extensively used in scientific research as a tool to study the B-cell receptor signaling pathway. It has been shown to be a potent and selective inhibitor of BTK, which makes it a valuable tool for investigating the role of BTK in various biological processes. It has been used to study the function of BTK in B-cell development, activation, and survival, as well as its role in autoimmune diseases, such as rheumatoid arthritis and lupus.
Properties
IUPAC Name |
2-[2-methoxy-6-[(thiophen-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S.ClH/c1-19-13-6-2-4-11(15(13)20-10-14(16)18)8-17-9-12-5-3-7-21-12;/h2-7,17H,8-10H2,1H3,(H2,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPNFCEODXJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N)CNCC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5407545.png)


![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407563.png)
![2,6-difluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5407567.png)

![1-[(4-methoxy-1-piperidinyl)sulfonyl]-2-(2-phenylethyl)piperidine](/img/structure/B5407575.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-isoxazolesulfonamide](/img/structure/B5407593.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5407608.png)
![(1R*,2R*,6S*,7S*)-4-[(1-cyclohexyl-1H-imidazol-5-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5407615.png)
![2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5407621.png)

![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5407655.png)
